Fluticasone acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

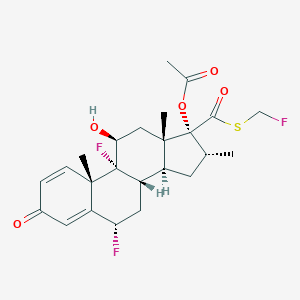

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F3O5S/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)23(16,27)19(30)10-22(15,4)24(12,32-13(2)28)20(31)33-11-25/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNKIHMUIGPTII-OSNGSNEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230351 |

Source

|

| Record name | Fluticasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80474-24-4 |

Source

|

| Record name | Fluticasone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80474-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluticasone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluticasone 17-Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTICASONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BIA3ZKX8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Fluticasone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for fluticasone acetate, a glucocorticoid steroid. The synthesis is a multi-step process commencing from the readily available steroid precursor, flumethasone. This document details the chemical transformations, key intermediates, and experimental protocols, with all quantitative data summarized for clarity.

Core Synthesis Pathway

The synthesis of this compound, identified as fluticasone propionate impurity C, involves a series of chemical transformations starting from flumethasone. The key strategic steps include the oxidative cleavage of the C17 side chain of flumethasone to form a carboxylic acid, followed by thioesterification and subsequent S-fluoromethylation. The distinguishing step for producing the acetate ester is the acylation of the 17α-hydroxyl group.

A detailed, step-by-step synthesis pathway is outlined below:

Figure 1. Overall synthesis pathway for this compound from Flumethasone.

Precursors and Key Intermediates

The primary precursor for the synthesis of this compound is Flumethasone . The synthesis proceeds through several key intermediates as detailed in the pathway above.

| Precursor/Intermediate | Chemical Name | Role in Synthesis |

| Flumethasone | 6α,9α-Difluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | Starting Material |

| Compound I | 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carboxylic acid | Key intermediate after oxidative cleavage |

| Intermediate II | 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid | Intermediate after introduction of the thioic acid group |

| Intermediate III | S-Fluoromethyl 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioate | Intermediate after S-fluoromethylation |

| This compound | S-Fluoromethyl 17α-acetoxy-6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioate | Final Product |

Quantitative Data Summary

The following table summarizes the reported yields and purities for the initial step of the synthesis.

| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |

| Oxidative Cleavage | Flumethasone | Compound I | Periodic Acid, Tetrahydrofuran, Water | 99.12 | 98 | [1] |

Experimental Protocols

Step 1: Synthesis of 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carboxylic acid (Compound I)

This protocol is based on the synthesis of a key intermediate as described in patent literature.[1]

Materials:

-

Flumethasone: 30.0 g

-

Periodic Acid: 25.0 g

-

Tetrahydrofuran (THF): 165 mL

-

Purified Water: 225 mL + 225 mL + 90 mL

Procedure:

-

In a 1.0 L three-necked reaction flask, dissolve 30.0 g of flumethasone in 165 mL of tetrahydrofuran with stirring.

-

In a separate container, dissolve 25.0 g of periodic acid in 225 mL of water.

-

Slowly add the periodic acid solution to the reaction flask.

-

Maintain the reaction temperature between 0-20°C and continue stirring for 2 hours.

-

After the reaction is complete, add 225 mL of purified water to the reaction solution.

-

Control the temperature at 0-20°C and stir for 40 minutes to induce crystallization.

-

Collect the precipitate by suction filtration.

-

Wash the filter cake with 90 mL of water.

-

Dry the filter cake at 40°C to obtain an off-white solid of Compound I.

Expected Outcome:

Figure 2. Experimental workflow for the synthesis of Compound I.

Subsequent Synthesis Steps (General Pathway)

Following the synthesis of Compound I, the pathway to this compound involves the following general transformations as inferred from related syntheses:[2]

-

Thioesterification of Compound I: Compound I is reacted with a sulfurating agent (e.g., Lawesson's reagent or H₂S in the presence of a coupling agent) to form the corresponding 17β-carbothioic acid.

-

Acylation of the 17α-hydroxyl group: The 17α-hydroxyl group of the carbothioic acid intermediate is then esterified using an acylating agent. For this compound, this would be an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.

-

S-Fluoromethylation: The final step involves the alkylation of the sulfur atom with a fluoromethylating agent, such as bromofluoromethane, to yield this compound.

Detailed experimental protocols and quantitative data for these latter steps for the specific synthesis of this compound are not extensively available in the public domain, as it is often characterized as an impurity. However, the general procedures for these transformations are well-established in steroid chemistry. Researchers should adapt protocols from the synthesis of analogous compounds like fluticasone propionate, substituting the appropriate acylating agent.

References

The Molecular Mechanism of Action of Fluticasone Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluticasone acetate is a potent synthetic corticosteroid widely utilized in the management of inflammatory conditions such as asthma and allergic rhinitis.[1][2] Its therapeutic efficacy stems from its high affinity for the glucocorticoid receptor (GR) and its profound effects on gene expression and cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the glucocorticoid receptor, the subsequent genomic and non-genomic signaling cascades, and its ultimate anti-inflammatory effects. Quantitative data on receptor binding and functional activity are presented, along with detailed protocols for key experimental assays used to elucidate these mechanisms.

Interaction with the Glucocorticoid Receptor

The primary molecular target of this compound is the glucocorticoid receptor, a ligand-dependent transcription factor that belongs to the nuclear receptor superfamily.[3][4] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90 and Hsp70).[5]

This compound, being a lipophilic molecule, readily diffuses across the cell membrane and binds to the ligand-binding domain of the GR.[1][6] This binding event triggers a conformational change in the receptor, leading to the dissociation of the heat shock proteins.[5][7] The activated this compound-GR complex then translocates to the nucleus.[1][8]

Glucocorticoid Receptor Binding Affinity

This compound exhibits a high binding affinity for the glucocorticoid receptor, which is a key determinant of its potency. The dissociation constant (Kd) and the relative receptor affinity (RRA) are common metrics used to quantify this interaction.

| Glucocorticoid | Dissociation Constant (Kd) (nM) | Relative Receptor Affinity (RRA) (Dexamethasone = 100) |

| Fluticasone Furoate | - | 2989 ± 135[9] |

| Mometasone Furoate | - | 2244 ± 142[9] |

| Fluticasone Propionate | 0.5[6][10] | 1775 ± 130[9] |

| Beclomethasone-17-Monopropionate | - | 1345 ± 125[9] |

| Budesonide | - | 855[9] |

| Dexamethasone | - | 100 ± 5[9] |

Table 1: Comparative Glucocorticoid Receptor Binding Affinities.

Genomic Mechanisms of Action

Once in the nucleus, the this compound-GR complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.[11][12] These genomic effects are responsible for the majority of the anti-inflammatory actions of glucocorticoids and typically have a slower onset of action.[3]

Transactivation

In the mechanism of transactivation, the this compound-GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[1][11] This binding event recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes.[13] Examples of genes upregulated by this mechanism include those encoding for anti-inflammatory proteins like lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[5][8]

Transrepression

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[11][12] In this pathway, the activated this compound-GR monomer does not directly bind to DNA. Instead, it interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[11] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.[8][12]

Non-Genomic Mechanisms of Action

In addition to the well-characterized genomic effects, this compound can also exert rapid, non-genomic effects that are independent of gene transcription and protein synthesis.[14][15] These effects occur within minutes and are thought to be mediated through interactions with cell membranes, membrane-bound glucocorticoid receptors (mGRs), or cytosolic GRs influencing intracellular signaling cascades.[3][14][16]

Proposed non-genomic mechanisms include:

-

Interaction with cell membranes: Altering the physicochemical properties of the cell membrane.[14]

-

Activation of mGRs: Leading to the rapid activation of second messenger systems.[3][14]

-

Cytosolic GR-mediated signaling: The cytosolic this compound-GR complex can interact with and modulate the activity of various signaling proteins, such as kinases and phosphatases.[14]

These rapid actions may contribute to the immediate effects of this compound, such as vasoconstriction.[14]

Experimental Protocols

The elucidation of the molecular mechanism of this compound has been made possible through a variety of in vitro and in vivo experimental techniques. The following sections provide an overview of the methodologies for key experiments.

Glucocorticoid Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled glucocorticoid.

Protocol Overview:

-

Preparation of Reagents:

-

Prepare a source of glucocorticoid receptors, typically from cell lysates or purified recombinant protein.

-

Prepare a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

Prepare serial dilutions of the test compound (this compound) and a known competitor (e.g., dexamethasone).[17]

-

-

Assay Setup:

-

Incubation:

-

Incubate the plate at room temperature for 2-4 hours in the dark to allow the binding to reach equilibrium.[17]

-

-

Measurement:

-

Measure the fluorescence polarization in each well. The binding of the fluorescent ligand to the larger GR protein results in a high polarization value. Displacement by the test compound leads to a decrease in polarization.[17]

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value, which is a measure of its relative binding affinity.[17]

-

Reporter Gene Assay

Reporter gene assays are used to quantify the transcriptional activity of the glucocorticoid receptor in response to this compound. These assays typically involve cells that have been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing GREs.

Protocol Overview:

-

Cell Culture and Transfection:

-

Treatment:

-

Seed the transfected cells in a multi-well plate.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).[13]

-

-

Incubation:

-

Cell Lysis and Luciferase Assay:

-

Measurement and Analysis:

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration) and plot the activity against the concentration of this compound to determine the EC50 for transactivation.[18]

-

Chromatin Immunoprecipitation (ChIP) Sequencing

ChIP-seq is a powerful technique used to identify the genome-wide DNA binding sites of the glucocorticoid receptor after treatment with this compound.

Protocol Overview:

-

Cross-linking:

-

Chromatin Fragmentation:

-

Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 base pairs) using sonication or enzymatic digestion.[22]

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor.

-

Use antibody-binding beads (e.g., protein A/G magnetic beads) to pull down the antibody-GR-DNA complexes.[22]

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Digest the proteins and purify the immunoprecipitated DNA.[22]

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library from the purified fragments for next-generation sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome to identify the regions where the glucocorticoid receptor was bound.

-

Conclusion

The molecular mechanism of action of this compound is a multifaceted process centered on its high-affinity binding to the glucocorticoid receptor. This interaction initiates a cascade of genomic events, primarily transrepression of pro-inflammatory genes and transactivation of anti-inflammatory genes, which collectively account for its potent anti-inflammatory effects. Additionally, rapid non-genomic actions may contribute to its overall therapeutic profile. A thorough understanding of these molecular pathways, facilitated by the experimental techniques outlined in this guide, is crucial for the continued development of novel and improved anti-inflammatory therapies.

References

- 1. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 2. Fluticasone: Mechanism of Action & Pharmacokinetics - Video | Study.com [study.com]

- 3. Molecular mechanisms of glucocorticoids action: implications for treatment of rhinosinusitis and nasal polyposis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for importin alpha independent nuclear translocation of glucocorticoid receptors in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. rndsystems.com [rndsystems.com]

- 7. abcam.com [abcam.com]

- 8. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]

- 9. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

A Comprehensive Pharmacological Profile of Fluticasone Acetate for Research Professionals

An In-depth Technical Guide

This document provides a detailed overview of the pharmacological properties of Fluticasone Acetate, a synthetic corticosteroid widely utilized in research for its potent anti-inflammatory effects. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its mechanism of action, pharmacodynamics, and pharmacokinetics, supplemented with experimental protocols and data visualizations.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through its high binding affinity for the glucocorticoid receptor (GR).[1] As a corticosteroid, it mimics the action of endogenous glucocorticoids.[2] The mechanism can be broadly categorized into genomic and non-genomic pathways.

The primary pathway involves the binding of this compound to the cytosolic GR, which is part of a multiprotein complex. Upon binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. Inside the nucleus, the Fluticasone-GR complex can modulate gene expression in two principal ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The Fluticasone-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]

Fluticasone has been shown to possess a higher potency for transactivation than for transrepression.[4] Additionally, non-genomic actions, which are less well-understood, may contribute to its rapid anti-inflammatory effects.[2]

Signaling Pathway Diagram

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Pharmacodynamics

This compound exhibits a range of pharmacodynamic effects consistent with its potent anti-inflammatory and immunosuppressive properties.

In Vitro Efficacy

In vitro studies have demonstrated the potent inhibitory effects of this compound on various inflammatory processes.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Type | Stimulant | Efficacy Metric | Fluticasone Propionate (FP) | Fluticasone Furoate (FF) | Reference(s) |

| Cytokine Release Inhibition | ||||||

| IL-6 Secretion | Nasal Mucosa Epithelial Cells | FBS | IC25 | - | 65.8 pM | [5] |

| IL-8 Secretion | Nasal Mucosa Epithelial Cells | FBS | IC25 | - | 8.6 pM | [5] |

| GM-CSF Secretion | Nasal Mucosa Epithelial Cells | FBS | IC25 | - | 12.6 pM | [6] |

| IL-5 Mediated Eosinophil Viability | Human Eosinophils | IL-5 | IC50 | 1.3 nM | - | [7] |

| Eosinophil Apoptosis | ||||||

| Enhancement of Apoptosis | Human Eosinophils | - | EC50 | 3.7 ± 1.8 nM | - | [5][8] |

| Inhibition of HECM-induced Survival (Day 3) | Human Eosinophils | HECM | IC50 | - | 3.22 nM | [5] |

| Inhibition of HECM-induced Survival (Day 4) | Human Eosinophils | HECM | IC50 | - | 1.29 nM | [5] |

| T-Lymphocyte Proliferation | ||||||

| Anti-CD3 Induced Proliferation | Human T-lymphocytes | Anti-CD3 | IC50 | 0.3 nM | - | [9] |

| Adhesion Molecule Expression | ||||||

| E-selectin Expression | - | - | IC50 | 1 nM | - | [9] |

In Vivo Efficacy

Animal models are crucial for evaluating the in vivo efficacy of this compound in relevant disease contexts.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | Key Findings | Reference(s) |

| LPS-Induced Lung Inflammation | Rat | Dose-dependent inhibition of neutrophil infiltration and TNFα production in BALF. ED50 for inhibition of neutrophil infiltration and cytokine production was 0.03 mg. | [10] |

| Ovalbumin-Induced Airway Remodeling | Rat | Concomitant treatment with FP partly inhibits structural airway changes and hyperresponsiveness. | [9][11] |

| Mycoplasma pneumoniae Infection | Mouse | Reduced lung inflammation, bronchial hyperresponsiveness, and bacterial load in the lungs. | [12] |

| Experimental Feline Asthma | Cat | Significant reduction in airway eosinophilia at doses as low as 44 µg twice daily. | [13] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by low systemic bioavailability following inhalation and rapid systemic clearance.

Preclinical Pharmacokinetics

Table 3: Preclinical Pharmacokinetic Parameters of Fluticasone Propionate

| Species | Route of Administration | Key Parameters | Reference(s) |

| Rat | Intratracheal | Dose-dependent increase in plasma concentration. Nanosuspensions showed prolonged pulmonary retention. | [10][14] |

| Dog | Intra-articular | Prolonged local exposure with minimal systemic absorption. Plasma half-life of approximately 45 days after a high dose. | [15] |

| Pig | Inhalation | Drug concentrations in epithelial lining fluid were four to five orders of magnitude higher than in plasma. | [16] |

Clinical Pharmacokinetics

In humans, the systemic exposure to this compound is low after inhalation, primarily due to poor absorption from the gastrointestinal tract and extensive first-pass metabolism in the liver.[17] The systemic bioavailability of inhaled Fluticasone propionate is reported to be between 0.5% and 2%.[18][19]

Table 4: Human Pharmacokinetic Parameters of Fluticasone Esters

| Parameter | Fluticasone Propionate (FP) | Fluticasone Furoate (FF) | Reference(s) |

| Absorption | |||

| Oral Bioavailability | <1% | ~1.26% | [20][21] |

| Inhaled Systemic Bioavailability | Lower in asthmatic patients than in healthy volunteers | - | [22] |

| Distribution | |||

| Protein Binding | ~99% | >99% | [3][21] |

| Volume of Distribution (Vd) | 4.2 L/kg | 661 L | [3] |

| Metabolism | |||

| Primary Enzyme | CYP3A4 | CYP3A4 | [18][21] |

| Major Metabolite | Inactive 17β-carboxylic acid derivative | Inactive 17β-carboxylic acid derivative | [21] |

| Elimination | |||

| Primary Route | Feces | Feces | [18][21] |

| Terminal Half-life (t½) | ~7.8 hours (intravenous) | ~15.1 hours (intravenous) | [21] |

Experimental Protocols

In Vitro Assay: LPS-Induced TNF-α Release in THP-1 Cells

This protocol assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[5]

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO (vehicle)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Cell Culture: Culture THP-1 cells in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.[5]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the culture medium. The final DMSO concentration should not exceed 0.1%.[5]

-

Treatment: Add 50 µL of the diluted this compound or vehicle to the appropriate wells and incubate for 1 hour at 37°C.[5]

-

Stimulation: Add 50 µL of LPS solution (final concentration 1 µg/mL) to all wells except the unstimulated control. Add 50 µL of culture medium to the unstimulated control wells.[5]

-

Incubation: Incubate the plate for 4 to 6 hours at 37°C.[5]

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.[5]

-

TNF-α Quantification: Measure the TNF-α concentration in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[5]

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound relative to the LPS-stimulated control and determine the IC50 value.[5]

Caption: Workflow for the LPS-Induced TNF-α Release Assay.

In Vivo Model: LPS-Induced Acute Lung Injury in Rats

This protocol describes the induction of acute lung injury in rats using lipopolysaccharide (LPS) to evaluate the anti-inflammatory effects of this compound.[23]

Animals:

-

Male Sprague-Dawley rats

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (for intratracheal administration)

-

Anesthesia

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Cytokine ELISA kits (e.g., for TNF-α, IL-6)

Procedure:

-

Acclimatization: Acclimate rats to the facility for at least one week before the experiment.

-

Treatment: Administer this compound or vehicle intratracheally to anesthetized rats at specified time points before the LPS challenge (e.g., 1 and 18 hours prior).[23]

-

LPS Challenge: Administer LPS intratracheally to induce lung injury.

-

Endpoint Analysis (4 hours post-LPS):

-

Euthanize the animals.

-

Collect bronchoalveolar lavage fluid (BALF) for total and differential leukocyte counts.

-

Measure protein concentration in BALF as an indicator of edema.

-

Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in BALF or lung homogenates using ELISA.

-

Perform histopathological analysis of lung tissue to assess inflammation.[23]

-

-

Data Analysis: Compare the inflammatory parameters between the this compound-treated groups and the vehicle-treated control group.

Caption: Workflow for the LPS-Induced Acute Lung Injury Model in Rats.

Conclusion

This compound is a potent corticosteroid with a well-defined mechanism of action centered on the glucocorticoid receptor. Its high anti-inflammatory efficacy, demonstrated in both in vitro and in vivo models, is coupled with a favorable pharmacokinetic profile characterized by low systemic bioavailability and rapid clearance, which minimizes the risk of systemic side effects. This comprehensive guide provides researchers with a foundational understanding of this compound's pharmacological profile, along with detailed experimental methodologies to facilitate further investigation into its therapeutic potential.

References

- 1. Pharmacokinetic Models for Inhaled Fluticasone Propionate and Salmeterol Xinafoate to Quantify Batch-to-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of Inhaled Fluticasone Furoate and Vilanterol in Subjects with Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and systemic activity of fluticasone via Diskus® and pMDI, and of budesonide via Turbuhaler® - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lps-induced lung inflammation: Topics by Science.gov [science.gov]

- 7. Treatment of naturally occurring asthma with inhaled fluticasone or oral prednisolone: A randomized pilot trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Fluticasone inhibits but does not reverse allergen-induced structural airway changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating the Suitability of Using Rat Models for Preclinical Efficacy and Side Effects with Inhaled Corticosteroids Nanosuspension Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dose-related effect of inhaled fluticasone on allergen-induced airway changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Effects of fluticasone propionate dosage in an experimental model of feline asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluticasone propionate nanosuspensions for sustained nebulization delivery: An in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic Profile of Intra-articular Fluticasone Propionate Microparticles in Beagle Dog Knees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioavailability of inhaled fluticasone propionate via chambers/masks in young children - PMC [pmc.ncbi.nlm.nih.gov]

- 18. study.com [study.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Bioavailability of orally administered micronised fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. thieme-connect.com [thieme-connect.com]

- 22. Comparison of the systemic availability of fluticasone propionate in healthy volunteers and patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Anti-inflammatory Activity of Fluticasone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro anti-inflammatory activity of Fluticasone, a potent synthetic corticosteroid. The document focuses on the cellular and molecular mechanisms of Fluticasone acetate and its widely used esters, Fluticasone propionate (FP) and Fluticasone furoate (FF). It is designed to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanism of Action

Fluticasone exerts its anti-inflammatory effects primarily through its high-affinity interaction with the intracellular glucocorticoid receptor (GR).[1] This mechanism is shared among glucocorticoids and involves a cascade of molecular events that lead to the modulation of gene expression.[1]

Genomic Pathway:

-

Ligand Binding: Being lipophilic, Fluticasone diffuses across the cell membrane and binds to the GR in the cytoplasm.

-

Receptor Activation & Translocation: Upon binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates into the nucleus.[1]

-

Gene Transcription Modulation: In the nucleus, the Fluticasone-GR complex modulates the transcription of target genes through two primary mechanisms:

-

Transrepression: The complex binds to and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a major component of its anti-inflammatory action, as it leads to a decrease in the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]

-

Transactivation: The complex can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the increased transcription of anti-inflammatory proteins, such as IκBα (which further inhibits NF-κB) and annexin A1 (lipocortin-1).

-

The following diagram illustrates the primary genomic mechanism of action of Fluticasone.

Quantitative In-vitro Data

The anti-inflammatory potency of Fluticasone has been quantified in numerous in-vitro systems. The following tables summarize key findings, presenting IC50 (half-maximal inhibitory concentration) or IC25 (25% inhibitory concentration) values and percentage inhibition data.

Table 1: Inhibition of Cytokine Release

| Compound | Cell Type | Stimulus | Cytokine | IC50 / IC25 | Reference |

| Fluticasone Furoate | Human Nasal Mucosa Epithelial Cells | 10% FBS | GM-CSF | IC25 = 12.6 pM | [3][4] |

| Fluticasone Furoate | Human Nasal Mucosa Epithelial Cells | 10% FBS | IL-6 | IC25 = 65.8 pM | [3][4] |

| Fluticasone Furoate | Human Nasal Mucosa Epithelial Cells | 10% FBS | IL-8 | IC25 = 8.6 pM | [3][4] |

| Fluticasone Propionate | Human Monocytes (from asthmatics) | LPS (1 µg/ml) | IL-8 | Significant reduction at 100 nM | [5] |

| Fluticasone Propionate | Human Monocytes (healthy donors) | LPS (1 µg/ml) | IL-8 | Significant reduction at 100 nM | [5] |

| Fluticasone Propionate | Human Peripheral Blood Mononuclear Cells | PHA | IL-13 | Significant reduction at 10⁻⁸ M & 10⁻⁷ M | [6] |

| Fluticasone Furoate | Human Nasal Polyp Tissue | SEB | IFN-γ, IL-2, IL-17 | Higher suppression at 10⁻¹⁰ M vs. Mometasone Furoate | [7] |

FBS: Fetal Bovine Serum; LPS: Lipopolysaccharide; PHA: Phytohaemagglutinin; SEB: Staphylococcus aureus enterotoxin B; GM-CSF: Granulocyte-macrophage colony-stimulating factor; IL: Interleukin; IFN: Interferon.

Table 2: Inhibition of Inflammatory Cell Function & Proliferation

| Compound | Assay | Cell Type | Stimulus / Mediator | IC50 | Reference |

| Fluticasone Furoate | Eosinophil Survival | Human Peripheral Blood Eosinophils | Epithelial Cell Secretions | Day 3: 3.22 nM, Day 4: 1.29 nM | [3][4] |

| Fluticasone Propionate | Eosinophil Survival | Human Eosinophils | IL-5 (10 pg/mL) | 1.3 nM | [8] |

| Fluticasone Propionate | T-lymphocyte Proliferation | Human T-lymphocytes | Anti-CD3 | 0.3 nM | [1] |

| Fluticasone Propionate | Histamine Release | Human Basophils | Anti-IgE | 0.03 nM | [9] |

Table 3: Comparative In-vitro Potency (IC50)

| Assay | Fluticasone Propionate | Budesonide | Dexamethasone | Reference |

| T-lymphocyte Proliferation | 0.3 nM | 0.8 nM | 5.9 nM | [1] |

| E-selectin Expression Inhibition | 1 nM | 9.5 nM | 23 nM | [1] |

| IL-5 Mediated Eosinophil Survival | 1.3 nM | 8.5 nM | 94 nM | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize the anti-inflammatory activity of Fluticasone.

Primary Human Nasal Epithelial Cell (HNEC) Culture

This protocol describes the establishment of primary HNEC cultures to study the effects of Fluticasone on cytokine release from physiologically relevant cells.

Materials:

-

Nasal cytology brush

-

Bronchial Epithelial Growth Medium (BEGM)

-

Penicillin-Streptomycin-Amphotericin B solution

-

Collagen-coated cell culture flasks and plates

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Sample Collection: Obtain nasal epithelial cells from donors using a cytology brush inserted into the nasal passage.

-

Cell Isolation: Immediately place the brush into a conical tube containing BEGM supplemented with antibiotics. Agitate the brush to dislodge the cells.

-

Cell Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh BEGM, and seed the cells into a collagen-coated T25 culture flask.

-

Cell Expansion: Culture the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days until the cells reach 80-90% confluency.

-

Subculture: Wash the confluent monolayer with PBS, detach the cells using Trypsin-EDTA, neutralize the trypsin, and re-seed the cells into larger flasks for expansion or into multi-well plates for experiments.

Cytokine Release Assay (ELISA)

This protocol details the measurement of cytokine inhibition by Fluticasone in stimulated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cultured cells (e.g., HNECs, A549, or PBMCs) in a 96-well plate

-

Inflammatory stimulus (e.g., 10% FBS, 1 µg/mL LPS, or 10 ng/mL TNF-α)

-

This compound (or propionate/furoate) stock solution

-

Commercial ELISA kit for the target cytokine (e.g., Human IL-6, IL-8, or TNF-α)

-

Microplate reader

Experimental Workflow Diagram:

Procedure:

-

Cell Plating: Seed cells at an appropriate density in a 96-well plate and incubate overnight.

-

Treatment: Pre-incubate the cells with serial dilutions of Fluticasone (e.g., 10⁻¹² M to 10⁻⁷ M) or vehicle control (e.g., 0.1% DMSO) for 1 hour.

-

Stimulation: Add the inflammatory stimulus to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours) to allow for cytokine production.

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Measurement: Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Adding supernatants and standards to an antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding an enzyme conjugate (e.g., HRP-streptavidin).

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

Data Analysis: Construct a standard curve from the standards. Calculate the cytokine concentrations in the samples. Determine the percentage inhibition for each Fluticasone concentration relative to the stimulated control and calculate the IC50 value.

NF-κB Reporter Gene Assay

This assay measures the ability of Fluticasone to inhibit the transcriptional activity of NF-κB.

Materials:

-

HEK293 or A549 cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

TNF-α (or other NF-κB activator)

-

This compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Incubate for 24 hours.

-

Treatment: Pre-treat the transfected cells with various concentrations of Fluticasone or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Incubate for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency. Calculate the percentage inhibition of NF-κB activity by Fluticasone relative to the TNF-α stimulated control and determine the IC50 value.

Conclusion

The in-vitro data overwhelmingly demonstrate that this compound, through its active esters, is a highly potent anti-inflammatory agent. Its efficacy stems from its strong binding to the glucocorticoid receptor, leading to the potent suppression of pro-inflammatory gene expression, particularly through the inhibition of the NF-κB pathway. This results in a marked reduction in the secretion of key inflammatory cytokines and inhibition of inflammatory cell functions, such as eosinophil survival. Comparative studies consistently place Fluticasone among the most potent inhaled corticosteroids available, providing a strong rationale for its widespread clinical use in inflammatory airway diseases. The protocols and data presented in this guide offer a robust framework for the continued investigation and development of glucocorticoid-based therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. karger.com [karger.com]

- 4. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro effect of fluticasone propionate on interleukin 8 production by monocytes obtained from patients affected by moderate-severe allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro effects of fluticasone propionate on IL-13 production by mitogen-stimulated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

The Discovery and Historical Development of Fluticasone Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluticasone propionate is a potent synthetic corticosteroid that has become a cornerstone in the management of asthma and allergic rhinitis. Its development marked a significant advancement in inhaled corticosteroid therapy, offering a high therapeutic index with potent local anti-inflammatory effects and minimal systemic absorption. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental data related to fluticasone propionate and its successor, fluticasone furoate. Detailed experimental protocols, quantitative data comparisons, and visualizations of signaling pathways and developmental logic are presented to offer a comprehensive resource for researchers in the field.

Historical Context: The Evolution of Inhaled Corticosteroids

The journey to targeted inhaled therapies for respiratory diseases has been a long and incremental one. The anti-inflammatory properties of corticosteroids were first recognized in the mid-20th century, with systemic administration of cortisone showing efficacy in treating inflammatory conditions.[1] However, the significant side effects associated with long-term systemic steroid use prompted the search for topically active analogues that could deliver therapeutic effects directly to the lungs with reduced systemic exposure.[1][2]

The introduction of the pressurized metered-dose inhaler (pMDI) in the 1950s revolutionized asthma therapy.[3][4][5] This was followed by the development of the first inhaled corticosteroid (ICS), beclomethasone dipropionate, in the 1960s, which became commercially available in the early 1970s.[3][4][6] This marked a paradigm shift in asthma management, moving towards proactive anti-inflammatory treatment.[6] Subsequent years saw the introduction of other ICS, including budesonide, flunisolide, and triamcinolone acetonide, each with incremental improvements in safety and efficacy.[2] The development of fluticasone propionate in the 1980s, and its approval for medical use in 1990, represented a significant leap forward in this class of drugs, offering higher potency and an improved safety profile.[2]

Timeline of Key Milestones in Inhaled Corticosteroid Development:

-

1948: Cortisone first used to treat rheumatoid arthritis, demonstrating the anti-inflammatory potential of corticosteroids.[1]

-

1950s: Introduction of the pressurized metered-dose inhaler (pMDI).[3][4][5]

-

1960s: Development of beclomethasone dipropionate, the first successful inhaled corticosteroid.[3][4]

-

1972: Beclomethasone dipropionate becomes commercially available for the treatment of asthma.[6]

-

1980: Fluticasone propionate is patented.

-

1990: Fluticasone propionate is approved for medical use.[2]

-

2007: Fluticasone furoate, a successor with a longer duration of action, is approved for medical use.

The Discovery of Fluticasone Propionate: A Structure-Activity Relationship Approach

The development of fluticasone propionate was a result of a systematic and rational drug design process based on structure-activity relationship (SAR) studies of androstane-based corticosteroids.[2] The primary goal was to maximize topical anti-inflammatory potency while minimizing systemic side effects.

The initial focus was on modifying the steroid 17-carboxylate esters. It was observed that esterification of the 17-carboxylates led to high topical activity, while the parent acids were inactive.[2][7] This suggested that enzymatic hydrolysis of the ester function in the systemic circulation could lead to rapid deactivation, a desirable characteristic for a topically active drug.

This line of investigation led to the synthesis of the corresponding carbothioates, which demonstrated even higher topical anti-inflammatory activity.[2][7] Fluticasone propionate, a trifluorinated glucocorticoid based on the androstane nucleus, emerged as the lead candidate from this series.[8] It exhibited exceptionally high topical anti-inflammatory activity in animal models but was almost inactive when administered orally.[2] This favorable profile was attributed to extensive first-pass metabolism in the liver, where it is rapidly converted to an inactive 17-carboxylic acid metabolite.[2]

Mechanism of Action: Glucocorticoid Receptor Signaling

Fluticasone propionate exerts its potent anti-inflammatory effects by acting as a highly selective agonist for the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily of ligand-dependent transcription factors.

The mechanism of action can be summarized in the following steps:

-

Ligand Binding: Fluticasone propionate, being lipophilic, readily diffuses across the cell membrane and binds to the GR located in the cytoplasm. This binding event causes a conformational change in the GR and its dissociation from a complex of heat shock proteins (HSPs).

-

Nuclear Translocation: The activated ligand-GR complex then translocates into the nucleus.

-

Gene Regulation: Once in the nucleus, the GR complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin A1, mitogen-activated protein kinase phosphatase-1 (MKP-1), and inhibitor of nuclear factor-kappa B (IκBα).

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-4, IL-5, IL-13, TNF-α), chemokines, and adhesion molecules.

-

The net effect of these actions is a broad suppression of the inflammatory cascade, leading to reduced airway inflammation, decreased mucus production, and diminished bronchial hyperresponsiveness.

References

- 1. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. A brief history of inhaled asthma therapy over the last fifty years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Research Portal [iro.uiowa.edu]

- 6. Prospective evaluation of the efficacy of inhaled steroids administered via the AeroDawg spacing chamber in management of dogs with chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Fluticasone Acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data for Fluticasone Acetate is limited, as it is primarily documented as an impurity of Fluticasone Propionate.[1][2] Consequently, this guide extensively utilizes data from Fluticasone Propionate as a close structural and functional analogue to provide a comprehensive understanding of the probable physicochemical behaviors. This information should be used as a directional guide, and specific properties of this compound should be confirmed experimentally.

Introduction

This compound is a synthetic, trifluorinated corticosteroid belonging to the glucocorticoid class of drugs.[1][3] It is structurally related to other potent anti-inflammatory agents like Fluticasone Propionate and Fluticasone Furoate.[1][4] A thorough understanding of its solubility and stability is paramount for the development of robust analytical methods, stable pharmaceutical formulations, and for ensuring consistent biological activity during research and development. This document provides an in-depth overview of the core physicochemical properties, solubility profile, and stability characteristics of Fluticasone, with a primary focus on data derived from its well-characterized analogue, Fluticasone Propionate.

Physicochemical Properties of this compound

This compound is a white to off-white solid powder.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | S-Fluoromethyl 17α-acetyloxy-6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioate | [3] |

| CAS Number | 80474-24-4 | [1] |

| Molecular Formula | C₂₄H₂₉F₃O₅S | [1][3] |

| Molecular Weight | 486.54 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 242 - 244°C | [2] |

| pKa (Predicted) | 12.61 ± 0.70 | [2] |

Solubility Profile

The solubility of Fluticasone is a critical factor influencing its formulation, dissolution, and bioavailability. Like most corticosteroids, it is a lipophilic molecule with poor aqueous solubility.

Qualitative and Quantitative Solubility

This compound is described as slightly soluble in chloroform and methanol.[2] A more detailed quantitative profile has been established for Fluticasone Propionate, which is practically insoluble in water but shows solubility in various organic solvents.[5][6]

| Solvent | Solubility (Fluticasone Propionate) | Reference |

| Water (25°C) | 0.14 µg/mL (Practically Insoluble) | [7][8] |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL (Freely Soluble) | [5][9] |

| Dimethylformamide (DMF) | ~25 mg/mL (Freely Soluble) | [5][9] |

| Ethanol (95%) | ~1 mg/mL (Slightly Soluble) | [5][9] |

| Methanol | Slightly Soluble | [5][10] |

| Acetone | Sparingly Soluble | [11] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [9] |

Strategies for Solubility Enhancement

Given its low aqueous solubility, various techniques can be employed to enhance the concentration of Fluticasone in aqueous media for experimental and formulation purposes.

-

Co-Solvency: For preparing aqueous buffers, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[9]

-

Complexation: The use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly increase the aqueous solubility of Fluticasone Propionate.[7] Mechanochemical activation through co-grinding with HP-β-CD can increase its aqueous concentration by over 280-fold, up to approximately 40 µg/mL.[7]

Stability Characteristics

Fluticasone is susceptible to degradation under several conditions, including exposure to non-optimal pH, heat, light, and oxidizing agents.[12] Understanding these liabilities is crucial for sample handling, experimental design, and formulation development.

| Stress Factor | Effect on Fluticasone Stability |

| Alkaline pH (>7) | Prone to rapid degradation via hydrolysis of the thioester group.[12] |

| Acidic pH (3.0 - 5.0) | Exhibits maximum stability.[12] |

| Elevated Temperature | Accelerates the rate of degradation, particularly in solution.[12] |

| Light (UV) | Can cause photodegradation and rearrangement of the steroid ring structure.[12][13] |

| Oxidizing Agents (e.g., H₂O₂) | Leads to the formation of various degradation byproducts.[12] |

Degradation is a significant concern in multi-day cell culture experiments, where the typical medium pH of ~7.4 and incubation temperature of 37°C are suboptimal for Fluticasone stability.[12] This can lead to a decrease in active compound concentration over time and result in experimental variability.[12]

Mechanism of Action: Glucocorticoid Receptor Signaling

Fluticasone exerts its potent anti-inflammatory effects by acting as a high-affinity agonist for the glucocorticoid receptor (GR).[5][10][14] The binding affinity of Fluticasone Propionate to the GR is exceptionally high (Kd = 0.5 nM).[5] The downstream signaling pathway involves the regulation of gene transcription.

Experimental Protocols

Reproducible and accurate data relies on validated experimental procedures. The following sections detail common protocols for assessing the stability and solubility of Fluticasone.

Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12]

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of Fluticasone in a suitable organic solvent (e.g., methanol).[12]

-

Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Mix the solution with an equal volume of 0.1N HCl and heat at 60°C for 2 hours.[12]

-

Base Hydrolysis: Mix the solution with an equal volume of 0.1N NaOH and heat at 60°C for 2 hours.[12]

-

Oxidative Degradation: Mix the solution with an equal volume of 3% hydrogen peroxide (H₂O₂) and heat at 60°C for 2 hours.[12]

-

Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 105°C for 6 hours).[12]

-

Photolytic Degradation: Expose a solution to controlled UV (e.g., 200 Watt hours) and visible light (1.2 million lux hours).[12]

-

-

Sample Preparation: After the specified stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples.

-

Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.[12]

Stability-Indicating HPLC Method Example

This method is suitable for separating Fluticasone Propionate from its potential degradation products.[7]

| Parameter | Condition |

| Instrument | Agilent HPLC System (or equivalent) with UV Detector |

| Column | Agilent ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : Acetonitrile : Buffer* (50:15:35 v/v/v) |

| *Buffer | 1.2 g/L Monobasic Ammonium Phosphate, pH adjusted to 3.5 with phosphoric acid |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 239 nm |

| Injection Volume | 20 µL |

Phase Solubility Analysis (Higuchi and Connors Method)

This protocol is used to determine the equilibrium solubility of a compound in the presence of a complexing agent (e.g., cyclodextrin).[7]

Methodology:

-

Prepare Solutions: Prepare a series of aqueous solutions containing increasing concentrations of the solubilizing agent (e.g., HP-β-CD from 0 to 0.056 mol/L).[7]

-

Add Excess Drug: Add an excess amount of Fluticasone (~50 mg) to a fixed volume (e.g., 10 mL) of each solution in separate vials.[7] This ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 24 hours).[7]

-

Sample Collection: After equilibration, allow the suspensions to settle.

-

Filtration: Carefully filter each suspension through a non-adsorptive membrane filter (e.g., 0.22 µm PVDF or PTFE) to remove the undissolved solid drug.[7]

-

Quantification: Dilute the clear filtrate as necessary and analyze the concentration of the dissolved drug using a validated analytical method, such as the HPLC method described in section 5.2.[7]

-

Data Analysis: Plot the total concentration of dissolved Fluticasone against the concentration of the solubilizing agent. The slope of this phase-solubility diagram can be used to determine the stability constant (Kc) of the complex.[7]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 80474-24-4 [chemicalbook.com]

- 3. This compound | C24H29F3O5S | CID 10005640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FLUTICASONE FUROATE | 397864-44-7 [chemicalbook.com]

- 5. Fluticasone propionate | 80474-14-2 [chemicalbook.com]

- 6. drugs.com [drugs.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Fluticasone Propionate | C25H31F3O5S | CID 444036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Fluticasone | C22H27F3O4S | CID 5311101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. benchchem.com [benchchem.com]

- 13. ijpsr.info [ijpsr.info]

- 14. apexbt.com [apexbt.com]

Fluticasone Acetate: A Comprehensive Technical Guide for its Use as a Reference Standard in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone acetate is a synthetic corticosteroid belonging to the glucocorticoid family. While its therapeutic applications are less common than its propionate and furoate analogues, this compound serves as a critical reference standard in pharmaceutical analysis.[1] As a well-characterized chemical entity, it is essential for the accurate identification, quantification, and quality control of fluticasone-related active pharmaceutical ingredients (APIs) and finished drug products. This guide provides an in-depth technical overview of this compound's properties, analytical methodologies, and its role as a reference standard, in line with regulatory expectations.

This compound is often encountered as a process-related impurity or a degradation product in the synthesis of other fluticasone esters, such as fluticasone propionate.[1] Its presence, even in minute amounts, can impact the safety and efficacy of the final drug product. Therefore, having a highly purified and well-characterized this compound reference standard is paramount for method validation, stability studies, and routine quality control testing in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use and interpretation of analytical results.

Chemical Structure and Identity

-

Chemical Name: S-(fluoromethyl) 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-acetoxyandrosta-1,4-diene-17β-carbothioate[2]

-

Synonyms: Fluticasone Propionate Impurity C, Fluticasone Related Compound C[2]

Physical and Chemical Characteristics

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Melting Point | 242 - 244 °C | [1] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol.[1] Fluticasone propionate is practically insoluble in water, slightly soluble in dimethyl sulfoxide and dimethylformamide, and sparingly soluble in acetone and methanol.[5] Fluticasone propionate is soluble in ethanol at approximately 1 mg/ml and in DMSO and DMF at approximately 25 mg/ml.[6] | |

| pKa | 12.61 ± 0.70 (Predicted) | [1] |

Role as a Reference Standard

Pharmaceutical reference standards are highly purified compounds that are used as a basis for comparison in analytical procedures. They are critical for ensuring the identity, strength, quality, and purity of medicines. This compound, in its capacity as a reference standard, is primarily used for:

-

Impurity Profiling: To identify and quantify this compound as an impurity in fluticasone propionate or fluticasone furoate drug substances and drug products.

-

Method Validation: As a component in validation studies for analytical methods, such as HPLC and UPLC, to demonstrate specificity, linearity, accuracy, and precision.

-

System Suitability Testing: To ensure that the analytical system is performing correctly before running sample analyses.

-

Forced Degradation Studies: To help identify the degradation pathways of fluticasone-based drugs.

Analytical Methodologies

The accurate quantification of this compound as a reference standard necessitates the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its parent compound and any potential degradants.

Experimental Protocol: HPLC for this compound Quantification

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

-

Mobile Phase: A mixture of acetonitrile and water is a common starting point. For instance, a mobile phase of acetonitrile and water in a 60:40 (v/v) ratio can be employed.[8] For more complex separations, a gradient elution with a buffered aqueous phase may be necessary. For example, a mobile phase consisting of methanol, 0.01 M Monobasic ammonium phosphate buffer (pH 3.5), and acetonitrile (50:35:15) has been reported for fluticasone propionate analysis.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to obtain a stock solution of known concentration.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration levels for calibration.

Sample Preparation:

-

Accurately weigh the sample containing the fluticasone active ingredient.

-

Dissolve the sample in a suitable solvent, sonicate if necessary to ensure complete dissolution.

-

Filter the solution through a 0.45 µm filter before injection.

Data Analysis:

The concentration of this compound in the sample is determined by comparing the peak area of the this compound peak in the sample chromatogram to the calibration curve generated from the reference standard solutions.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to induce degradation.

Experimental Protocol: Forced Degradation of this compound

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and heat (e.g., at 60°C for 2 hours).[7][11]

-

Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) and heat (e.g., at 60°C for 2 hours).[11]

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) and heat (e.g., at 60°C for 2 hours).[7]

-

Thermal Degradation: Expose the solid this compound reference standard to dry heat (e.g., 60°C).[7]

-

Photolytic Degradation: Expose a solution of this compound to UV and visible light.[7]

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the main this compound peak.

Glucocorticoid Receptor Signaling Pathway

This compound, like other corticosteroids, exerts its biological effects by binding to the glucocorticoid receptor (GR). The activated GR then translocates to the nucleus and modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive responses.

References

- 1. This compound | 80474-24-4 [chemicalbook.com]

- 2. This compound | C24H29F3O5S | CID 10005640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [this compound] - CAS [80474-24-4] [store.usp.org]

- 4. GSRS [gsrs-dev-public.ncats.io]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. seejph.com [seejph.com]

- 10. drugfuture.com [drugfuture.com]

- 11. jetir.org [jetir.org]

Toxicological profile of Fluticasone acetate in preclinical studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone acetate, a synthetic trifluorinated corticosteroid, is a potent anti-inflammatory agent widely used in the management of respiratory and dermatological conditions.[1][2] As with any pharmaceutical compound, a thorough understanding of its toxicological profile is paramount for safe and effective drug development and clinical use. This technical guide provides a comprehensive overview of the preclinical toxicology of this compound, summarizing key findings from a range of studies. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.

Non-Clinical Toxicology

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. In preclinical studies involving mice and rats, this compound demonstrated a low order of acute toxicity. High oral doses of up to 1000 mg/kg were well-tolerated in both species.[3] The primary adverse effects observed after three days of dosing were a reversible slowing of growth rate and histological evidence of cortical depletion of the thymus.[3] Acute inhalation of fluticasone propionate at doses of 1.66 mg/kg in rats and 0.82 mg/kg in dogs produced no biologically significant effects.[3]

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Dose | Observed Effects | Reference |

| Rat | Oral | >2 g/kg | LD50 | [4] |

| Rat | Subcutaneous | >1 g/kg | LD50 | [4] |

| Mouse, Rat | Oral | Up to 1000 mg/kg | Well-tolerated; reversible slowing of growth rate and thymus cortical depletion. | [3] |

| Rat | Inhalation | 1.66 mg/kg | No biologically significant effects. | [3] |

| Dog | Inhalation | 0.82 mg/kg | No biologically significant effects. | [3] |

Experimental Protocol: Acute Oral Toxicity Study (General)

-

Species: Rat (e.g., Sprague-Dawley).

-

Administration: A single dose administered by oral gavage.

-

Dose Levels: A range of doses, including a limit dose of 2000 mg/kg, as per OECD guidelines.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoints: Clinical signs, body weight changes, and gross necropsy at the end of the study. The LD50 (median lethal dose) is calculated if applicable.

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies are crucial for evaluating the effects of longer-term exposure to a drug candidate. Long-term oral toxicity studies of up to 26 weeks have been conducted with fluticasone propionate in rats and dogs. The observed effects were consistent with the administration of a potent glucocorticoid.[3] Inhalation repeated-dose toxicity studies were conducted in rats for up to 78 weeks and in dogs for up to 52 weeks.[3] In rats, adverse reversible events were seen in the thymus and adrenal glands.[3] High doses in dogs produced classical symptoms of steroid overdose, presenting as Cushing's syndrome.[3]

Table 2: Subchronic and Chronic Toxicity Findings for this compound

| Species | Duration | Route | Key Findings | Reference |

| Rat | Up to 78 weeks | Inhalation | Decreased thymus and adrenal weights (reversible). | [3] |

| Dog | Up to 52 weeks | Inhalation | Cushing's syndrome at high doses. | [3] |

| Rat, Dog | Up to 26 weeks | Oral | Effects consistent with potent glucocorticoid administration. | [3] |

Experimental Protocol: 90-Day Repeated-Dose Inhalation Toxicity Study (General)

-

Species: Rat and Dog (one rodent, one non-rodent).

-

Administration: Daily inhalation exposure for 90 days.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group.

-

Endpoints: Comprehensive evaluation including clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and full histopathology. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Carcinogenicity

Carcinogenicity studies are performed to identify the tumor-causing potential of a drug. Fluticasone propionate has demonstrated no tumorigenic potential in long-term studies in mice and rats.[3] In an 18-month oral study in mice at doses up to 1 mg/kg/day, and a 104-week inhalation study in rats at doses up to 57 µg/kg, there were no treatment-related effects on tumor type or incidence.[3]

Table 3: Carcinogenicity Studies of this compound